molecular formula C10H11ClN2O2 B1298388 N-[4-(acetylamino)phenyl]-2-chloroacetamide CAS No. 2653-10-3

N-[4-(acetylamino)phenyl]-2-chloroacetamide

Cat. No.: B1298388
CAS No.: 2653-10-3
M. Wt: 226.66 g/mol
InChI Key: UMOGUGDPRBDPOU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-2-chloroacetamide typically involves the acetylation of 4-aminophenyl-2-chloroacetamide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of N-[4-(acetylamino)phenyl]-2-aminoacetamide.

    Oxidation: Formation of N-[4-(acetylamino)phenyl]-2-chloroacetic acid.

    Reduction: Formation of N-[4-(acetylamino)phenyl]-2-aminoacetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-chloroacetamide can be compared with similar compounds such as:

    N-[4-(acetylamino)phenyl]-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    N-[4-(acetylamino)phenyl]-2-iodoacetamide: Contains an iodine atom, which can affect its pharmacokinetic properties and interaction with biological targets.

    N-[4-(acetylamino)phenyl]-2-fluoroacetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGUGDPRBDPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350447
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-10-3
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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